molecular formula C9H14O2 B13757325 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid

2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid

Cat. No.: B13757325
M. Wt: 154.21 g/mol
InChI Key: TWVXKMAAHORTPL-PLNGDYQASA-N
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Description

(1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid is a cyclopropane derivative with a unique structural configuration. This compound is characterized by its cyclopropane ring, which is substituted with a dimethyl group and a propenyl group. The stereochemistry of the compound is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a propenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: The propenyl group can participate in electrophilic substitution reactions, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

(1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science for the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The cyclopropane ring’s strain and the presence of reactive functional groups contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the dimethyl and propenyl substitutions.

    2,2-Dimethylcyclopropanecarboxylic acid: Lacks the propenyl group but has similar steric properties.

    3-[(1Z)-1-Propenyl]cyclopropanecarboxylic acid: Similar structure but without the dimethyl substitution.

Uniqueness: (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the combination of substituents on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/b5-4-

InChI Key

TWVXKMAAHORTPL-PLNGDYQASA-N

Isomeric SMILES

C/C=C\C1C(C1(C)C)C(=O)O

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)O

Origin of Product

United States

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